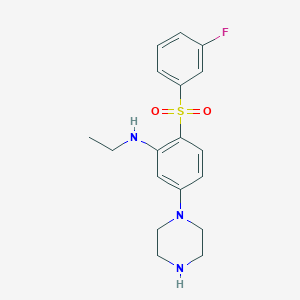

N-Ethyl-2-(3-fluorobenzene-1-sulfonyl)-5-(piperazin-1-yl)aniline

Description

Properties

CAS No. |

648431-29-2 |

|---|---|

Molecular Formula |

C18H22FN3O2S |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

N-ethyl-2-(3-fluorophenyl)sulfonyl-5-piperazin-1-ylaniline |

InChI |

InChI=1S/C18H22FN3O2S/c1-2-21-17-13-15(22-10-8-20-9-11-22)6-7-18(17)25(23,24)16-5-3-4-14(19)12-16/h3-7,12-13,20-21H,2,8-11H2,1H3 |

InChI Key |

XNRLTVXJDWTBPF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)N2CCNCC2)S(=O)(=O)C3=CC=CC(=C3)F |

Origin of Product |

United States |

Biological Activity

N-Ethyl-2-(3-fluorobenzene-1-sulfonyl)-5-(piperazin-1-yl)aniline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an ethyl group, a sulfonyl group attached to a fluorobenzene moiety, and a piperazine ring. This article explores its biological activity, focusing on its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₂₂FN₃O₂S. The compound's structure suggests various interactions with biological targets, particularly proteins involved in cancer progression.

Biological Activity Overview

Compounds containing sulfonamide and piperazine moieties have been associated with a range of biological activities, especially in oncology. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : In vitro assays demonstrated that derivatives of piperazine, including this compound, exhibited significant cytotoxic effects against various human cancer cell lines. One study reported that compounds with similar piperazine structures showed growth inhibition percentages ranging from −41.54% to −85.67% across 60 different cancer cell lines .

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| MCF7 (Breast) | -64.66 | <10 |

| A549 (Lung) | -85.17 | 0.8 |

| HT29 (Colorectal) | -41.54 | <10 |

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Anti-Apoptotic Proteins : Similar compounds have been shown to inhibit Bcl-2 and Bcl-xL proteins, which are critical for regulating apoptosis in cancer cells . The binding affinity of these compounds can be very high, indicating a potent mechanism for inducing cell death.

- Kinase Inhibition : The compound may also interact with various kinases involved in cancer signaling pathways, though specific data on this compound's kinase interactions remain limited .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Study on Piperazine Derivatives : A comprehensive evaluation of piperazine derivatives revealed that modifications at the sulfonamide position significantly altered their cytotoxicity profiles against cancer cell lines . This suggests that structural variations can be optimized for enhanced therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-Methyl-N-(3-fluorobenzene)sulfonamide | Similar sulfonamide structure | Enhanced solubility due to methyl substitution |

| 4-Fluoro-N-piperidin-1-ylnitrobenzene | Contains a piperidine instead of piperazine | Exhibits different pharmacological properties |

| 2-Amino-N-(4-fluorophenyl)sulfonamide | Substituted at different positions | Potentially different biological activities |

Scientific Research Applications

Biological Activities

Compounds containing sulfonamide and piperazine structures have been widely studied for their biological activities. Here are some notable applications:

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. N-Ethyl-2-(3-fluorobenzene-1-sulfonyl)-5-(piperazin-1-yl)aniline may enhance efficacy against resistant bacterial strains due to its unique structure .

- Antipsychotic Properties : Similar compounds have shown promise in treating psychiatric disorders. For example, derivatives with piperazine rings are often evaluated for their antipsychotic effects, suggesting that this compound could be explored in this context .

- Antiviral Potential : Some studies have reported that compounds with similar structural features can act as antiviral agents. The sulfonamide group may play a crucial role in inhibiting viral replication .

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to this compound:

Preparation Methods

Method 1: Sulfonation and Coupling Reaction

- 3-Fluorobenzenesulfonyl chloride

- N-Ethylaniline

- Piperazine

- Base (e.g., potassium carbonate)

- Sulfonation : 3-Fluorobenzenesulfonyl chloride is reacted with N-ethylaniline in the presence of a base such as potassium carbonate in chloroform.

- Coupling : The resulting sulfonamide is then reacted with piperazine under reflux conditions.

Yield : Approximately 80% to 90% based on the purity of starting materials.

Method 2: One-Pot Synthesis

- 3-Fluoroaniline

- Sulfonic acid (e.g., chlorosulfonic acid)

- Piperazine

- Solvent (e.g., DMSO or DMF)

- Formation of Sulfonamide : 3-Fluoroaniline is treated with chlorosulfonic acid to form the sulfonamide intermediate.

- Piperazine Addition : The intermediate is then directly reacted with piperazine in a one-pot synthesis, minimizing purification steps.

Yield : Approximately 75% to 85%.

Method 3: Sequential Reaction Approach

- N-Ethylaniline

- Piperazine

- Sodium nitrite

- Hydrochloric acid

- Diazotization : N-Ethylaniline is diazotized using sodium nitrite and hydrochloric acid.

- Coupling with Piperazine : The diazonium salt is then coupled with piperazine to yield the desired product.

Yield : Typically around 70% to 80%.

Summary Table of Synthesis Methods

| Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Sulfonation and Coupling | 3-Fluorobenzenesulfonyl chloride, N-Ethylaniline, Piperazine | 80 - 90 | Requires careful control of reaction conditions |

| One-Pot Synthesis | 3-Fluoroaniline, Chlorosulfonic acid, Piperazine | 75 - 85 | Efficient but may require optimization for scale-up |

| Sequential Reaction | N-Ethylaniline, Sodium nitrite, Hydrochloric acid | 70 - 80 | More steps involved; purification may be necessary |

Q & A

Q. What are the common synthetic routes for N-Ethyl-2-(3-fluorobenzenesulfonyl)-5-(piperazin-1-yl)aniline, and what intermediates are involved?

Methodological Answer: The synthesis typically involves sequential nucleophilic aromatic substitution and sulfonamide coupling. A representative pathway starts with a nitro-substituted fluoroarene (e.g., 2,4-difluoro-1-nitrobenzene) reacting with a substituted piperazine sulfonamide under basic conditions (e.g., Et₃N in DMSO). Subsequent reduction of the nitro group and alkylation with ethylating agents yields the final product. Key intermediates include nitro-substituted intermediates (e.g., 17 in ) and piperazine sulfonamide precursors. Optimization of reaction time and temperature is critical, as yields for analogous compounds range from 7% to 51% depending on substituents .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data points confirm its structure?

Methodological Answer:

- LCMS : Confirms molecular weight (e.g., m/z = 471.0 [M+H]⁺ for analogous compounds) and purity (>98% in some cases). Retention times (e.g., 2.289–2.637 min) help assess chromatographic behavior .

- ¹H/¹³C NMR : Critical for verifying substitution patterns. For example, the ethyl group’s triplet signal (δ ~1.2–1.4 ppm) and piperazine protons (δ ~2.8–3.7 ppm) are diagnostic. Coupling constants in aromatic regions resolve fluorophenyl and sulfonyl group orientations .

Advanced Research Questions

Q. How can researchers optimize low yields observed in the synthesis of sulfonamide-containing aniline derivatives?

Methodological Answer: Low yields (e.g., 7% in ) often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.

- Temperature Control : Elevated temperatures (80–100°C) improve reaction rates but require monitoring for decomposition.

- Purification : Employing orthogonal chromatography (e.g., reverse-phase followed by normal-phase) to isolate pure products, as demonstrated for compounds like 10e in .

Q. What strategies resolve contradictory NMR data when confirming substitution patterns on the aniline ring?

Methodological Answer: Discrepancies in coupling constants or chemical shifts can arise from dynamic effects or impurities. Solutions include:

- 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations to clarify substituent positions.

- Deuterated Solvent Screening : Testing in DMSO-d₆ vs. CDCl₃ may resolve overlapping signals, as seen in for piperazine derivatives.

- Computational Modeling : DFT-based NMR prediction tools (e.g., ACD/Labs) validate experimental shifts .

Q. How does the 3-fluorobenzenesulfonyl group impact physicochemical properties and receptor binding?

Methodological Answer:

- Electron-Withdrawing Effects : The sulfonyl group reduces electron density on the aniline ring, lowering basicity (cf. unsubstituted aniline pKa ~4.6). Fluorine enhances metabolic stability and lipophilicity (logP), as observed in kinase inhibitors ().

- Receptor Interactions : Fluorine’s electronegativity and sulfonyl’s hydrogen-bonding capacity improve target selectivity. For example, in , fluorinated piperazine derivatives showed enhanced anthelmintic activity due to improved membrane permeability .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

Methodological Answer:

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases like CLK1 or DYRK1A, leveraging structural similarities to compounds in .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify permeability in Caco-2 monolayers.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze by LC-MS/MS to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address variability in LCMS purity data for structurally similar compounds?

Methodological Answer: Purity discrepancies (e.g., 8% vs. 98% in ) may stem from:

- Ion Suppression : Co-eluting impurities in LCMS. Mitigate by optimizing mobile phase gradients (e.g., 0.1% formic acid in water/acetonitrile).

- Sample Preparation : Use solid-phase extraction (SPE) to remove salts or detergents before analysis.

- Column Selection : Employ high-resolution columns (e.g., C18 with 2.6 µm particles) for better peak separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.